molecular formula C9H10O2S B3382568 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid CAS No. 339056-48-3

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid

Cat. No.: B3382568
CAS No.: 339056-48-3
M. Wt: 182.24
InChI Key: XGGAZRNXSISDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid (CAS 339056-48-3) is a high-purity chemical compound supplied for laboratory research use. This benzothiophene derivative has a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol . It is characterized by its polycyclic structure integrating a carboxylic acid functional group with a tetrahydro-benzothiophene core, making it a valuable intermediate in various synthetic pathways . Please handle with care; safety information indicates this compound may cause skin, eye, and respiratory irritation . As a building block in organic chemistry, this compound is for research applications only. It is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE in humans or animals. Researchers working with sulfur-containing heterocycles, such as benzothiophene derivatives, often explore their potential in developing novel compounds with specific biological activities . Its structural features make it a point of interest in the synthesis of more complex molecules for pharmaceutical and material science research.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGAZRNXSISDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339056-48-3
Record name 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid typically involves multi-step reactions. One common method starts with cyclohexanone and ethyl cyanoacetate as starting materials. The process includes cyclization, hydrogenation, and subsequent functional group transformations to yield the target compound .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory methods, with optimization for larger scales, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H10_{10}O2_2S
  • Molecular Weight : 182.24 g/mol
  • CAS Number : 339056-48-3
  • IUPAC Name : 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from cyclohexanone and ethyl cyanoacetate. Key steps include cyclization and hydrogenation followed by functional group transformations to yield the target compound .

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that lead to new derivatives with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound may act as an enzyme inhibitor. Studies have shown its interactions with biological macromolecules, suggesting its potential role in modulating biochemical pathways .

Medicine

The compound has been explored for its therapeutic properties:

  • Anti-cancer Activity : Derivatives of this compound have demonstrated inhibitory effects on various tumor cell lines in vitro, indicating potential as anticancer agents .
  • Anti-inflammatory Properties : Investigations into its derivatives have also focused on their ability to treat inflammatory diseases .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and new materials. Its derivatives are being studied for their unique properties that can lead to the development of innovative products.

Case Studies

Study FocusFindingsMethodology
Anti-cancer ActivityDerivatives exhibited high inhibitory effects on tumor cell linesCell viability assays against various cancer cell lines
Enzyme InhibitionInteraction with specific enzymes leading to inhibitionIn vitro assays measuring enzyme activity
Material DevelopmentUsed as an intermediate for synthesizing new materialsReaction pathways involving the compound as a precursor

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid and structurally related compounds:

Compound Molecular Formula Substituents Biological Activity Key References
This compound C₉H₁₀O₂S -COOH at C4; no additional hydroxyl or alkyl groups Limited data; potential as a synthetic intermediate or pharmacological scaffold
JPS (d2xdaa_) C₁₂H₁₆O₅S -COOH at C4; 2-cyclopropylethyl group at C2; trihydroxy groups (C4, C6, C7) Inhibits type II dehydroquinase enzyme; antibacterial activity against H. pylori
XD9 C₁₂H₁₄O₅S -COOH at C4; (E)-prop-1-en-1-yl group at C2; trihydroxy groups (C4, C6, C7) Hypothesized enzyme inhibition due to structural similarity to JPS
Caffeic acid C₉H₈O₄ 3,4-dihydroxyphenyl group; acrylic acid side chain Antioxidant, anti-inflammatory; unrelated to benzothiophene derivatives

Key Insights

  • Substituent Impact : JPS and XD9 exhibit enhanced biological activity compared to the target compound due to their additional hydroxyl groups and alkyl/alkenyl substituents . These groups likely improve binding affinity to enzymes (e.g., type II dehydroquinase) via hydrogen bonding and hydrophobic interactions .
  • Stereochemistry : The (4R,6R,7S) configuration in JPS and XD9 is critical for their activity, as stereochemical mismatches reduce docking accuracy (RMSD < 2.0 Å in JPS re-docking studies) .
  • Physicochemical Properties : The target compound’s simpler structure (lower molecular weight, fewer polar groups) may limit solubility and binding efficacy but could offer advantages in synthetic accessibility or metabolic stability .

Hydrogen Bonding and Crystallography

  • JPS and XD9 form extensive hydrogen-bonding networks via hydroxyl and carboxylic acid groups, stabilizing interactions with enzyme active sites .
  • Tools like SHELXL and ORTEP-3 () are critical for resolving these interactions in crystallographic studies, highlighting the importance of structural precision in drug design .

Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid (THBCA) is a heterocyclic compound known for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₉H₁₀O₂S
  • IUPAC Name : this compound
  • CAS Number : 339056-48-3

THBCA exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Its mechanism includes:

  • Enzyme Inhibition : THBCA can bind to the active sites of various enzymes, inhibiting their activity and blocking substrate access.
  • Cellular Signaling Interference : It may alter cellular signaling pathways, affecting processes such as lipid metabolism and inflammation .

Anti-Cancer Properties

Recent studies have highlighted the potential of THBCA as an anti-cancer agent. For instance:

  • Inhibition of SREBP Pathway : A derivative compound (ZJ001) based on THBCA was shown to inhibit the SREBP-1c pathway in diet-induced obesity models, leading to reduced hepatic lipid accumulation and improved glucose tolerance .
  • Molecular Docking Studies : In silico studies demonstrated that THBCA derivatives can effectively bind to nuclear receptors, suggesting potential roles in cancer therapy .

Anti-Inflammatory Effects

THBCA has been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Anti-CancerInhibition of SREBP pathway
Anti-InflammatoryCytokine modulation
Enzyme InhibitionBinding to active sites

Case Study: ZJ001 and Lipid Metabolism

In a recent study involving ZJ001 (a derivative of THBCA), researchers found that:

  • Dosage : Mice were treated with ZJ001 at 15 mg/kg/day for 7 weeks.
  • Results : Significant reductions in hepatic lipid levels were observed alongside decreased expression of SREBP-related genes. The compound also enhanced AMPK activation, crucial for metabolic regulation .

Comparative Analysis with Similar Compounds

THBCA's unique structure allows it to exhibit distinct biological properties compared to related compounds:

Compound NameKey Activity
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acidModerate anti-inflammatory effects
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiopheneLimited enzyme inhibition

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid, and what intermediates are critical?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of thiophene precursors and functionalization of the carboxylic acid group. Key intermediates include ethyl ester derivatives (e.g., ethyl 2-amino-4-ethyl-tetrahydrobenzothiophene-3-carboxylate), which are synthesized via condensation reactions using reagents like lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations . Solvent selection (e.g., THF or DMF) and temperature control are critical to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization ensures structural fidelity.

Advanced: How can SHELXL be optimized for refining high-resolution crystal structures of derivatives of this compound?

Answer:
For high-resolution or twinned data, SHELXL refinement parameters should include:

  • Twinning laws : Define twin fractions using the BASF command for twinned crystals.
  • Hydrogen bonding constraints : Apply DFIX and DANG restraints to maintain geometry during anisotropic refinement.
  • Disorder modeling : Use PART and SUMP instructions to resolve disordered solvent molecules or flexible substituents.
    Validation with Rfree and Fo-Fc maps ensures model accuracy . For macromolecular interfaces (e.g., protein-ligand complexes), SHELXPRO can preprocess data to align with refinement workflows.

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., aromatic vs. aliphatic protons) and confirm stereochemistry. For example, the InChI descriptor ( ) specifies stereocenters at C4, C6, and C7, which can be validated via coupling constants.
  • IR Spectroscopy : Confirms carboxylic acid (-COOH) and hydroxyl (-OH) functional groups via O-H stretching (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) absorptions.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₂H₁₄O₅S) and detects fragmentation patterns .

Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Answer:
Apply graph set analysis (G. M. Etter’s formalism) to categorize hydrogen bonds into patterns (e.g., chains, rings). Tools like Mercury (CCDC) or CrystalExplorer visualize interactions, while SHELXL refines bond distances and angles. For example:

  • Donor-Acceptor Pairs : Identify O-H⋯O or N-H⋯S interactions using PLATON or OLEX2.
  • Thermal Ellipsoids : Use ORTEP-3 ( ) to assess positional disorder affecting hydrogen-bond stability.
    Cross-referencing with the Cambridge Structural Database (CSD) validates observed patterns against known analogs .

Data Contradiction: How should discrepancies between computational and experimental NMR chemical shifts be resolved?

Answer:

  • Hybrid DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level, then compute NMR shifts with GIAO (Gauge-Including Atomic Orbitals).
  • Solvent Effects : Apply the PCM (Polarizable Continuum Model) to account for DMSO or CDCl₃ environments.
  • Cross-Validation : Compare experimental <sup>13</sup>C shifts (e.g., C4 at ~170 ppm, ) with computed values. Outliers may indicate conformational flexibility or crystal-packing effects .

Advanced: What computational methods are suitable for modeling the compound’s reactivity in catalytic systems?

Answer:

  • DFT Studies : Use Gaussian to calculate frontier molecular orbitals (HOMO/LUMO) for predicting sites of electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) using AMBER or GROMACS to assess stability under reaction conditions.
  • Docking Studies : For biological applications, AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase), guided by X-ray crystallographic data from the PDB .

Basic: How can researchers differentiate between stereoisomers of this compound during synthesis?

Answer:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration via anomalous dispersion (e.g., Cu Kα radiation) in SHELXL .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., specifies (4R,6R,7S) configuration).

Advanced: What strategies mitigate challenges in resolving overlapping <sup>1</sup>H NMR signals for polyhydroxy derivatives?

Answer:

  • 2D NMR : Utilize COSY and HSQC to assign coupled protons and resolve overlapping peaks (e.g., C4-OH vs. C6-OH in ).
  • Variable Temperature NMR : Lower temperatures (e.g., -40°C) slow exchange processes, sharpening broad hydroxyl signals.
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to enhance signal separation in HSQC spectra .

Data Contradiction: How to address inconsistencies in melting points reported across studies?

Answer:

  • DSC Analysis : Perform differential scanning calorimetry to determine exact melting points and detect polymorphic transitions.
  • Recrystallization Solvent Screening : Test solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs.
  • Cross-Reference with CSD : Compare unit cell parameters (a, b, c angles) with deposited data to identify polymorphic forms .

Advanced: What crystallographic software suites integrate best with quantum mechanical calculations for charge density analysis?

Answer:

  • WinGX + Q-Chem : Export refined SHELXL structures to Q-Chem for multipole refinement and electron density mapping.
  • ORCA + OLEX2 : Combine ORCA’s DFT capabilities with OLEX2’s visualization for Hirshfeld surface analysis.
  • Topological Analysis : Use AIMAll to study bond critical points and Laplacian profiles, validated against hydrogen-bonding data from PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.